ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Overview
Description
Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired product with good yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of biological processes. It is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in drug discovery and development. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Benzimidazole derivatives: These compounds contain the benzimidazole ring system and exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Indole derivatives: Indole-based compounds are another class of heterocycles with significant biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-19-13(18)10-8-15-14-16-11-6-4-5-7-12(11)17(14)9(10)2/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPFQKLRXWWYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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